[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone
CAS No.:
Cat. No.: VC14968743
Molecular Formula: C16H20N6O3S
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N6O3S |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | [4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
| Standard InChI | InChI=1S/C16H20N6O3S/c23-16(13-2-1-3-14(10-13)22-12-17-18-19-22)21-7-5-20(6-8-21)15-4-9-26(24,25)11-15/h1-3,10,12,15H,4-9,11H2 |
| Standard InChI Key | QIUCVYOVIRFXEL-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Introduction
[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that combines a piperazine moiety linked to a tetrahydrothiophene ring with a phenyl group substituted by a tetrazole. This unique structure suggests potential for diverse biological activities, making it a candidate for pharmaceutical applications.
Synthesis Methods
The synthesis of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. Key steps may include:
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Formation of the Piperazine-Tetrahydrothiophene Moiety: This involves synthesizing the tetrahydrothiophene ring and linking it to a piperazine.
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Introduction of the Tetrazole Substituent: The phenyl group is substituted with a tetrazole ring, which can be achieved through various tetrazole-forming reactions.
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Coupling Reactions: The final step involves coupling the piperazine-tetrahydrothiophene moiety with the tetrazole-substituted phenyl group.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds similar to [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone exhibit various biological activities. These include potential effects against different biological targets, which can be predicted using computational methods like the PASS program.
| Potential Biological Activity | Mechanism | Therapeutic Potential |
|---|---|---|
| Antimicrobial Activity | Interference with microbial enzymes | Treatment of infections |
| Anti-inflammatory Activity | Modulation of inflammatory pathways | Treatment of inflammatory diseases |
| Anticancer Activity | Inhibition of cancer cell proliferation | Cancer therapy |
Research Findings and Future Directions
Further research is needed to elucidate the precise mechanisms of action and therapeutic potential of this compound. Interaction studies using techniques such as molecular docking and spectroscopy can provide insights into how it affects biological systems. Additionally, exploring its pharmacokinetic properties will be crucial for assessing its suitability as a drug candidate.
Comparison with Similar Compounds
Several compounds share structural features with [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one | Contains a pyridazinone core | Exhibits different pharmacological properties |
| Piperidin-1-yl-[4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)phenyl]methanone | Incorporates a quinoxaline structure | Potentially targets different biological pathways |
These comparisons highlight the uniqueness of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone, particularly in its potential applications and mechanisms within biological systems.
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